molecular formula C28H28FNO4 B607623 GDC-0927 CAS No. 1642297-01-5

GDC-0927

Cat. No.: B607623
CAS No.: 1642297-01-5
M. Wt: 461.53
InChI Key: KJAAPZIFCQQQKX-NDEPHWFRSA-N
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Description

GDC-0927 is a novel, potent, nonsteroidal, orally bioavailable, selective estrogen receptor degrader. It is designed to inhibit both ligand-dependent and ligand-independent estrogen receptor-mediated signaling. This compound has shown promise in inducing tumor regression in estrogen receptor-positive breast cancer xenograft models .

Scientific Research Applications

GDC-0927 has several scientific research applications, including:

Mechanism of Action

Target of Action

GDC-0927, also known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, primarily targets the Estrogen Receptor (ER) . The ER is a major promoter of pro-oncogenic signaling pathways that drive breast cancer growth . Approximately 70% of newly identified breast cancer patients are ER-positive .

Mode of Action

this compound is a novel, potent, nonsteroidal, orally bioavailable, selective estrogen receptor degrader (SERD) that induces tumor regression in ER-positive breast cancer xenograft models . It works by immobilizing the ER, fully antagonizing its response to estrogen, and inducing its proteasomal degradation . This means it inhibits both ligand-dependent and ligand-independent ER-mediated signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ER signaling pathway. By degrading the ER, this compound disrupts the normal signaling pathway, leading to a reduction in the growth and proliferation of ER-positive breast cancer cells .

Pharmacokinetics

this compound has predictable pharmacokinetics supporting once-daily dosing . Following dosing, approximately 1.6-fold accumulation was observed, consistent with the observed half-life and dosing frequency . This suggests that this compound has good bioavailability.

Result of Action

The molecular effect of this compound is the degradation of the ER, leading to a reduction in ER-mediated signaling . On a cellular level, this results in the regression of ER-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the ER (ESR1 mutations) can affect the efficacy of this compound . This compound has shown evidence of antitumor activity in heavily pretreated patients with advanced/metastatic er-positive/her2-negative breast cancer with and without esr1 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

GDC-0927 has a chromene core with an azetidine base side chain. The synthesis involves several steps, including the formation of the chromene core and the attachment of the azetidine side chain. The reaction conditions typically involve the use of organic solvents and reagents under controlled temperatures and atmospheres .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, purification systems, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

GDC-0927 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit both ligand-dependent and ligand-independent estrogen receptor-mediated signaling. This makes it a promising candidate for the treatment of estrogen receptor-positive breast cancer, especially in cases where other treatments have failed .

Properties

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100830-77-9
Record name GDC-0927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0927
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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